(E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
(E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C18H16ClNO4 and its molecular weight is 345.78. The purity is usually 95%.
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Biological Activity
(E)-4-((1-(3-(2-chlorophenyl)acryloyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, commonly referred to as compound 1, is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.
The molecular formula of compound 1 is C15H13ClN2O4, with a molecular weight of 320.73 g/mol. Its structural features include a pyranone core, an azetidine moiety, and a chlorophenyl group, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₃ClN₂O₄ |
Molecular Weight | 320.73 g/mol |
Structure | Structure |
The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways associated with cancer progression. The compound's azetidine and chlorophenyl functionalities are believed to enhance its binding affinity to these targets, potentially leading to antiproliferative effects on cancer cells.
In vitro Studies
In vitro assays have demonstrated that compound 1 exhibits significant antiproliferative activity against several cancer cell lines. For instance, it has been shown to inhibit the growth of HeLa and MCF-7 cells in a dose-dependent manner. The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest.
Case Studies and Research Findings
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyranone core through cyclization.
- Introduction of the azetidine moiety via nucleophilic substitution.
- Coupling with the chlorophenyl acrylate derivative to yield the final product.
Properties
IUPAC Name |
4-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]azetidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-12-8-14(9-18(22)23-12)24-15-10-20(11-15)17(21)7-6-13-4-2-3-5-16(13)19/h2-9,15H,10-11H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNQNLKQOGVWDQ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.